5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Indole derivatives, including "5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide," have been extensively researched for their diverse applications in organic synthesis, medicinal chemistry, and material science. These compounds are recognized for their structural diversity and broad pharmacological activities. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceuticals.
Synthetic Applications
The synthesis of indole and its derivatives is a focal point in organic chemistry due to their significance in natural products and drug discovery. Various methodologies for indole synthesis offer insights into the strategic incorporation of functional groups, including trifluoromethyl, to yield compounds with desired properties. The classification and advancements in indole synthesis methodologies highlight the importance of indole core in designing complex molecules (Taber & Tirunahari, 2011).
Medicinal Chemistry and Drug Design
Indole derivatives, such as "5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide," play a crucial role in the development of therapeutic agents. The trifluoromethyl group is particularly notable for improving the pharmacokinetic and pharmacodynamic profiles of antitubercular agents, indicating its potential in enhancing the efficacy of drugs targeting various diseases (Thomas, 1969).
Biocatalysis and Metabolic Engineering
The study of microbial degradation pathways and biocatalysis involving indole derivatives has revealed the impact of structural modifications on microbial tolerance and metabolism. The presence of specific functional groups, such as trifluoromethyl, influences the bioconversion processes, offering insights into the design of robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve studying how to handle and store the compound safely.
Future Directions
This could involve suggesting further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties, or suggesting new reactions or uses for the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXLDLTNIVJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677818 |
Source
|
Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
CAS RN |
1211597-10-2 |
Source
|
Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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